molecular formula C40H40N10O13 B15127847 Pemetrexed impurity B

Pemetrexed impurity B

Cat. No.: B15127847
M. Wt: 868.8 g/mol
InChI Key: MYCCYMLLSPAQLR-UHFFFAOYSA-N
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Description

Pemetrexed impurity B is a process-related impurity associated with the synthesis of pemetrexed disodium, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making its identification and characterization crucial for quality control and regulatory compliance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed impurity B involves several steps, including the use of protecting groups, coupling reactions, and deprotection steps. The general synthetic route includes:

  • Protection of the amino group using carbobenzyloxy chloride (CbzCl).
  • Coupling with 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in the presence of HATU as a coupling agent.
  • Deprotection using palladium on carbon (Pd/C) and hydrogen gas (H₂) in ethanol.
  • Final coupling with the desired reactant using HATU .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Pemetrexed impurity B is not well-documented, but it is believed to be similar to that of pemetrexed. Pemetrexed exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately causing cell death .

Comparison with Similar Compounds

Pemetrexed impurity B can be compared with other impurities and related compounds, such as:

This compound is unique due to its specific structure and formation pathway, which distinguishes it from other impurities and related compounds .

Properties

IUPAC Name

2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-(1,3-dicarboxypropylcarbamoyl)phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCCYMLLSPAQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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